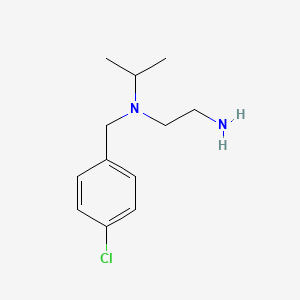
2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Descripción general
Descripción
2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an acetamide group at position 1. It has the molecular formula C8H12N2O and a molecular weight of 152.198 g/mol . Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of the DHFR and enoyl ACP reductase enzymes
Biochemical Pathways
The action of this compound affects the pathways associated with the synthesis of tetrahydrofolate and fatty acids . By interacting with DHFR and enoyl ACP reductase, the compound can potentially influence the production of nucleic acids and fatty acids, respectively. The downstream effects of these changes on cellular functions and processes are subject to ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its target enzymes. The compound has been shown to exhibit appreciable action against DHFR and enoyl ACP reductase , potentially leading to changes in nucleic acid and fatty acid synthesis. Some of the synthesized compounds have also shown strong antibacterial and antitubercular properties .
Análisis Bioquímico
Biochemical Properties
These compounds contain a benzene ring linked to a pyrrole ring, which could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide vary with different dosages in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Contains a pyrrole ring with different substitution patterns.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure with a benzoic acid group.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific enzymes and its potential therapeutic applications make it a valuable target for further research and development .
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(2)10(6)5-8(9)11/h3-4H,5H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDGDSKTHHHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406626 | |
| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-94-6 | |
| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















